molecular formula C18H18FN5O3S B4503479 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B4503479
M. Wt: 403.4 g/mol
InChI Key: JWKYGBZQUXFJPM-UHFFFAOYSA-N
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Description

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a useful research compound. Its molecular formula is C18H18FN5O3S and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is 403.11143879 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within the structural realm of the specified chemical have been explored for their potential as radioligands in Positron Emission Tomography (PET) imaging. A notable example includes the synthesis and evaluation of derivatives for imaging the translocator protein (18 kDa), an approach that enhances the understanding of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Antimicrobial and Anti-inflammatory Activities

Several studies have demonstrated the antimicrobial and anti-inflammatory potentials of related compounds. For instance, derivatives of acetamido pyrrolyl azoles have shown promising antibacterial and antifungal activities, alongside significant anti-inflammatory effects (Sowmya et al., 2017). This opens pathways for the development of new therapeutic agents against infectious and inflammatory diseases.

Anticancer Properties

Research into imidazothiadiazole analogs has uncovered compounds with potent cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer therapy (Abu-Melha, 2021). Such studies are critical for identifying new anticancer agents with improved efficacy and selectivity.

Insecticidal Activities

Compounds structurally related to the specified chemical have also been explored for their insecticidal properties, offering potential applications in agriculture for pest management. A study synthesized novel heterocycles incorporating a thiadiazole moiety, assessing their efficacy against the cotton leafworm, Spodoptera littoralis, indicating a route towards environmentally friendly insecticides (Fadda et al., 2017).

Mechanism of Action

This compound has been studied for its inhibitory effects on osteoclast differentiation. It was found to cause a significant decrease in multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cell formation in a dose-dependent manner, without inducing cytotoxicity .

Properties

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3S/c1-10(2)17-21-22-18(28-17)20-15(25)9-24-16(26)7-6-13(23-24)12-5-4-11(19)8-14(12)27-3/h4-8,10H,9H2,1-3H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKYGBZQUXFJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

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